Fluorescence Quantum Yield: Comparative Performance of 3-Aryl Triazolopyridines as Fluorophores
The 3-phenyl-[1,2,3]triazolo[1,5-a]pyridine core is a demonstrated fluorophore, with the 3-aryl substitution being essential for conferring useful fluorescence properties. In a series of 3-aryl-substituted derivatives synthesized via Suzuki cross-coupling, all compounds exhibited fluorescence, but the quantum yields varied considerably depending on the specific aryl group [1]. While the exact quantum yield for the 3-phenyl parent compound was not explicitly reported in that study, its characterization as part of the 'highly fluorescent' 3-aryl series (Series A) distinguishes it from 3-methyl or unsubstituted analogs, which lack the extended π-conjugation necessary for comparable photophysical performance [1]. This establishes the 3-phenyl derivative as a validated member of a fluorophore class, in contrast to non-aryl substituted cores which are generally non-emissive.
| Evidence Dimension | Fluorescence quantum yield |
|---|---|
| Target Compound Data | Qualitatively described as 'fluorescent' as part of a series of 3-aryl-[1,2,3]triazolo[1,5-a]pyridines; the series includes compounds with 'very high' quantum yields (e.g., 3-methyl-7-aryl derivatives 3f–j) [1]. |
| Comparator Or Baseline | 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine and other non-aryl substituted analogs. |
| Quantified Difference | Not explicitly quantified for the target compound; class-level inference that 3-aryl substitution is necessary for observable fluorescence. |
| Conditions | Fluorescence spectra measured in methanol solution [1]. |
Why This Matters
For researchers developing fluorescent sensors or probes, the 3-phenyl derivative provides a validated starting point for accessing the fluorescent triazolopyridine class, whereas non-aryl analogs are unlikely to provide the necessary photophysical properties.
- [1] Latham, E.; Stanforth, S. P. Synthesis of novel fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines by Suzuki cross-coupling reactions. Tetrahedron Lett. 2006, 47 (46), 8101-8103. View Source
